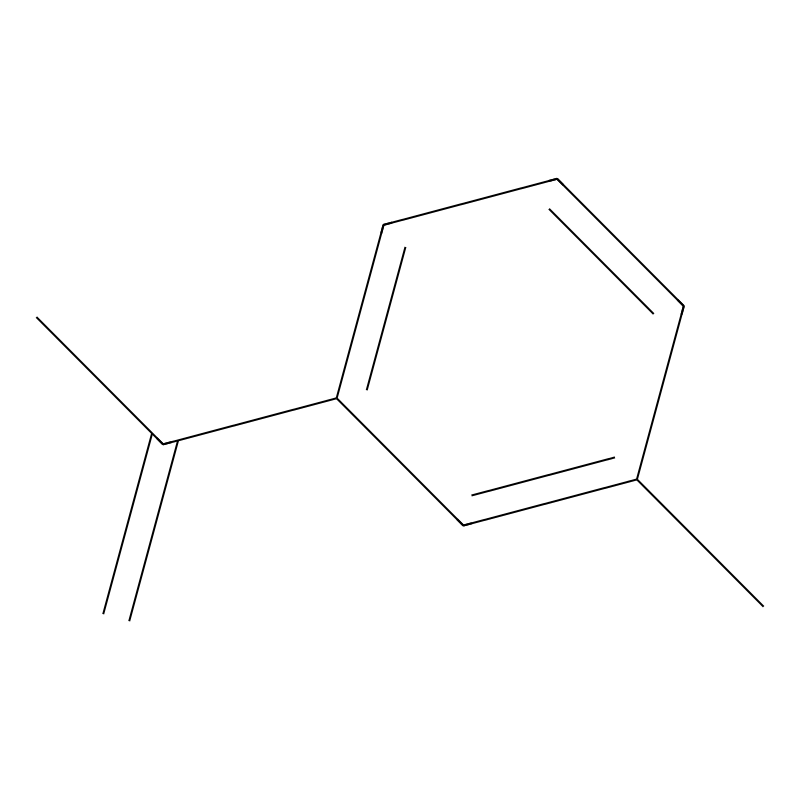

alpha,3-Dimethylstyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Polymers

alpha,3-Dimethylstyrene (α,3-DMS) finds use as a monomer in the synthesis of various polymers. Its reactive double bond allows it to participate in polymerization reactions, leading to the formation of polystyrenic materials with unique properties. Research explores incorporating α,3-DMS into copolymers alongside other monomers like styrene or methyl methacrylate to tailor characteristics like thermal stability, mechanical strength, and optical properties [].

Organic Chemistry Studies

Due to its specific functional group arrangement, α,3-DMS serves as a valuable substrate in organic chemistry research. Scientists investigate its reactivity in various reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and hydrogenations. These studies provide insights into the behavior of similar aromatic compounds and contribute to the development of new synthetic methods [].

Material Science Applications

The potential applications of α,3-DMS extend to material science research. Studies explore its use in the development of new materials with desirable properties. For instance, researchers investigate incorporating α,3-DMS into crosslinked networks for applications in ion-exchange resins or membranes due to its potential for controlled functionality [].

Alpha,3-Dimethylstyrene is an organic compound with the chemical formula C₁₀H₁₂. It is a colorless liquid that exhibits a characteristic aromatic odor. This compound is classified as a substituted styrene, where two methyl groups are attached to the benzene ring at the 3 and 4 positions relative to the vinyl group. Alpha,3-Dimethylstyrene is known for its role as a monomer in polymer production and has applications in various chemical processes.

α,3-Dimethylstyrene is a flammable liquid with a low flash point (around 49 °C) []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Chronic exposure may be harmful. Always handle α,3-DMS with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

- Polymerization: It can participate in free radical polymerization to form polystyrene-like polymers.

- Hydrogenation: Under certain conditions, it can be hydrogenated to produce saturated compounds.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Alpha,3-Dimethylstyrene can be synthesized through various methods:

- Dehydrogenation of Para-Cymene: This method involves the dehydrogenation of para-cymene using an iron oxide catalyst at elevated temperatures (500-700°C) and specific pressures (0.1-10 atmospheres). The process yields alpha,3-Dimethylstyrene along with some by-products such as methyl styrenes .

- Selective Conversion from D-Limonene: D-Limonene can be selectively converted into alpha,3-Dimethylstyrene under controlled conditions, which presents an eco-friendly synthesis route .

Alpha,3-Dimethylstyrene finds numerous applications across various fields:

- Polymer Production: It serves as a monomer in the synthesis of specialty polymers.

- Chemical Intermediates: Utilized in the production of other chemical compounds.

- Additives: Employed as an additive in coatings and adhesives due to its favorable properties.

Several compounds share structural similarities with alpha,3-Dimethylstyrene. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Alpha-Methylstyrene | C₉H₁₀ | One methyl group; used primarily in polymer synthesis. |

| Para-Dimethylstyrene | C₁₀H₁₂ | Methyl groups at para positions; used in coatings. |

| Styrene | C₈H₈ | Base compound for many polymers; lacks additional methyl groups. |

| Beta-Methylstyrene | C₉H₁₀ | Methyl group at the beta position; less common than alpha forms. |

Alpha,3-Dimethylstyrene's distinct arrangement of methyl groups allows it to exhibit unique physical and chemical properties compared to these similar compounds. Its synthesis methods and applications further differentiate it within the realm of styrenes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of alpha,3-dimethylstyrene provides distinctive signals that enable unambiguous structural characterization. The aromatic region displays four distinct multipicity patterns characteristic of meta-disubstituted benzene derivatives. The aromatic proton at the H-2 position appears as a doublet at 7.2-7.3 parts per million with meta-coupling to H-4 (J ≈ 2 Hz). The H-4 position exhibits a doublet of doublets at 7.0-7.1 parts per million, showing both meta-coupling to H-2 and ortho-coupling to H-5 (J ≈ 8 Hz). The H-5 proton resonates as a triplet at 7.2-7.3 parts per million due to equivalent ortho-coupling with both H-4 and H-6. The H-6 position appears as a doublet at 6.9-7.0 parts per million with ortho-coupling to H-5.

The vinyl group produces two characteristic signals in the olefinic region. The terminal vinyl protons appear as broad singlets at 5.1-5.2 parts per million and 4.9-5.0 parts per million, reflecting the terminal methylene functionality. The absence of coupling in these signals confirms the terminal nature of the vinyl group.

The methyl substituents generate distinct singlets in the aliphatic region. The meta-positioned aromatic methyl group resonates at 2.3-2.4 parts per million, while the alpha-methyl group attached to the vinyl carbon appears at 2.1-2.2 parts per million. The integration pattern confirms a total of ten protons: four aromatic, two vinyl, and six methyl protons, consistent with the molecular formula C₁₀H₁₂.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural elucidation through distinct chemical shift regions. The aromatic carbon signals span the typical aromatic range of 120-150 parts per million. The quaternary aromatic carbons C-1 and C-3 appear at 143-145 parts per million and 137-139 parts per million respectively, reflecting their substitution patterns. The aromatic tertiary carbons exhibit signals at 127-129 parts per million (C-2 and C-4), 128-130 parts per million (C-5), and 123-125 parts per million (C-6).

The vinyl carbons display characteristic olefinic chemical shifts. The quaternary alpha-carbon resonates at 146-148 parts per million, while the terminal vinyl carbon appears at 110-112 parts per million. The methyl carbons are clearly differentiated: the aromatic methyl at 21-22 parts per million and the vinyl methyl at 24-25 parts per million.

Distortionless Enhancement by Polarization Transfer experiments enable precise carbon multiplicity determination. Quaternary carbons (C-1, C-3, and C-α) are absent in Distortionless Enhancement by Polarization Transfer spectra, tertiary aromatic carbons appear as positive peaks, the terminal vinyl carbon (CH₂) shows negative phase, and methyl carbons exhibit positive signals.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-hydrogen connectivity information, confirming the structural assignments through one-bond correlations. Proton-proton Correlation Spectroscopy reveals the aromatic coupling network, definitively establishing the meta-disubstitution pattern through characteristic cross-peak patterns between aromatic protons.

Fourier Transform Infrared Spectroscopy

Vibrational Mode Analysis

The Fourier transform infrared spectrum of alpha,3-dimethylstyrene exhibits characteristic absorption bands that provide comprehensive functional group identification and structural confirmation. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3050 wavenumber with strong intensity, distinctively higher than aliphatic carbon-hydrogen stretches, confirming the presence of aromatic functionality.

The aliphatic carbon-hydrogen stretching modes are observed in multiple regions reflecting the diverse methyl and methylene environments. Asymmetric methyl stretching occurs at 2975-2950 wavenumber, while symmetric methyl stretching appears at 2920-2870 wavenumber. The methylene stretching from the isopropenyl group contributes additional complexity in the 2950-2920 wavenumber region.

Aromatic Ring Vibrations

The aromatic ring system produces several diagnostic absorption bands. Carbon-carbon stretching vibrations within the aromatic ring appear at 1600-1580 wavenumber and 1500-1450 wavenumber with medium to weak intensity. These frequencies are characteristic of substituted benzene derivatives and confirm the aromatic nature of the compound.

The carbon-hydrogen in-plane bending vibrations of the aromatic ring occur in the region 1225-950 wavenumber with medium to weak intensity. Ring breathing modes contribute additional bands around 1000-990 wavenumber.

Vinyl Group Characterization

The vinyl functionality produces distinct infrared absorption features. The carbon-carbon double bond stretching vibration appears at 1650-1620 wavenumber with medium to weak intensity, characteristic of terminal alkenes. The vinyl carbon-hydrogen out-of-plane bending vibrations occur at 990-960 wavenumber and 900-850 wavenumber with strong intensity.

Substitution Pattern Identification

The meta-disubstituted benzene pattern is confirmed through characteristic out-of-plane carbon-hydrogen bending vibrations. Three strong absorption bands appear at 880-860 wavenumber, 780-760 wavenumber, and 690-670 wavenumber, providing unambiguous identification of the 1,3-disubstitution pattern.

Methyl Group Deformation Modes

The methyl groups produce characteristic deformation bands. Asymmetric methyl deformation occurs at 1460-1440 wavenumber with medium intensity, while symmetric methyl deformation appears at 1390-1370 wavenumber. These bands confirm the presence of methyl substituents and provide information about their chemical environments.

Mass Spectrometry

Molecular Ion and Fragmentation Analysis

The electron impact mass spectrum of alpha,3-dimethylstyrene provides definitive molecular weight determination and extensive structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular formula C₁₀H₁₂, with moderate intensity typically ranging from 10-30% relative abundance.

The fragmentation pattern is dominated by alpha-cleavage and benzylic cleavage processes, reflecting the stability of the resulting carbocations. The base peak commonly appears at mass-to-charge ratio 105, corresponding to loss of the vinyl group (C₂H₃, mass 27) from the molecular ion. This fragmentation is characteristic of styrene derivatives and confirms the presence of the isopropenyl substituent.

Characteristic Fragment Ions

The tropylium ion at mass-to-charge ratio 91 (C₇H₇⁺) represents one of the most significant fragmentation products, formed through benzylic cleavage followed by rearrangement to the highly stable tropylium structure. This ion typically exhibits high relative intensity (60-80%) and provides definitive confirmation of the aromatic benzyl system.

Alpha-cleavage of the methyl groups produces fragments at mass-to-charge ratio 117 (M-15, loss of CH₃) with high relative intensity. The loss of 15 mass units is diagnostic for methyl substitution and confirms the presence of methyl groups in the structure.

Additional fragments include the methylbenzyl cation at mass-to-charge ratio 105 (C₈H₉⁺), formed through alpha-cleavage while retaining the benzyl moiety. The toluene cation radical at mass-to-charge ratio 92 appears with lower intensity, resulting from loss of the vinyl group plus hydrogen.

Fragmentation Mechanisms

The fragmentation pathways are driven by the formation of stable carbocations and the resonance stabilization provided by the aromatic system. Alpha-cleavage adjacent to the aromatic ring is highly favored due to resonance stabilization of the resulting benzylic cation. Benzylic cleavage leading to tropylium ion formation represents another major pathway, driven by the exceptional stability of the seven-membered aromatic cation.

Rearrangement processes contribute to the complexity of the mass spectrum, with interconversion between tropylium and benzyl cation structures. These rearrangements are thermodynamically driven and reflect the relative stabilities of different ionic structures under electron impact conditions.

Isotope Pattern Analysis

The molecular ion cluster exhibits the characteristic isotope pattern for a C₁₀ compound, with the M+1 peak appearing at 10.8% relative to the molecular ion peak, confirming the presence of ten carbon atoms. This isotope pattern provides additional confirmation of the molecular formula and serves as a diagnostic feature for structural elucidation.

Thermochemical Properties Analysis

Phase Transition Behavior (Melting/Boiling Points)

Thermal Transition Characteristics

Alpha,3-dimethylstyrene exhibits distinct phase transition temperatures that reflect its molecular structure and intermolecular interactions. The melting point is estimated at -59.27°C, indicating that the compound exists as a liquid under standard ambient conditions. This relatively low melting point is consistent with the molecular structure, which lacks strong intermolecular forces such as hydrogen bonding or significant dipole-dipole interactions.

The boiling point is estimated at 189.15°C under standard atmospheric pressure. This boiling point reflects the molecular weight of 132.21 grams per mole and the van der Waals forces between molecules. The boiling point is moderately elevated compared to simpler aromatic compounds due to the additional methyl substituents, which increase the molecular surface area and enhance dispersion forces.

Thermodynamic Considerations

The phase transition behavior is influenced by the molecular geometry and electronic structure of alpha,3-dimethylstyrene. The meta-disubstitution pattern creates a molecular geometry that minimizes steric hindrance while maintaining aromatic conjugation. The isopropenyl group introduces additional conformational flexibility, which affects the packing efficiency in the solid state and influences the melting point depression observed for this compound.

The vapor pressure characteristics follow expected trends for aromatic compounds of similar molecular weight. The compound exhibits sufficient volatility for gas chromatographic analysis and mass spectrometric detection under standard analytical conditions.

Comparative Analysis

When compared to related styrene derivatives, alpha,3-dimethylstyrene shows thermal properties consistent with its structural features. The presence of two methyl substituents elevates the boiling point relative to unsubstituted styrene while maintaining liquid state behavior at room temperature. The meta-substitution pattern provides optimal balance between molecular symmetry and steric interactions, resulting in predictable thermal behavior.

Density and Refractive Index Correlations

Physical Property Measurements

The density of alpha,3-dimethylstyrene at 20°C is reported as 0.901 grams per milliliter. This density value reflects the molecular packing efficiency and the balance between molecular weight and molecular volume. The density is consistent with aromatic compounds containing alkyl substituents and falls within the expected range for substituted styrenes.

The refractive index at 20°C is measured as 1.531, which correlates well with the aromatic character and the degree of conjugation in the molecule. Commercial specifications typically specify the refractive index range as 1.5300-1.5360 at 20°C, indicating good reproducibility and purity control in commercial preparations.

Structure-Property Relationships

The refractive index provides information about the electronic polarizability of the molecule and the extent of π-electron delocalization. The observed value of 1.531 is consistent with aromatic compounds containing extended conjugation between the benzene ring and the vinyl group. The meta-disubstitution pattern allows optimal conjugation while minimizing steric hindrance that could disrupt planarity.

The density-refractive index correlation follows established relationships for aromatic hydrocarbons. The relatively high refractive index combined with moderate density indicates efficient molecular packing with significant aromatic character. These properties are important for applications in polymer synthesis and materials science, where optical and mechanical properties depend on molecular structure.

Temperature Dependence

Both density and refractive index exhibit temperature dependence characteristic of organic liquids. The thermal expansion coefficient can be estimated from the density data, while the thermo-optic coefficient influences the temperature dependence of the refractive index. These temperature-dependent properties are important considerations for precision analytical measurements and industrial applications.

Solvation Dynamics in Organic Media

Solubility Profile Analysis

Alpha,3-dimethylstyrene exhibits solubility characteristics typical of nonpolar aromatic compounds with limited water solubility and good solubility in organic solvents. The compound is essentially insoluble in water due to its hydrophobic aromatic structure and lack of polar functional groups capable of hydrogen bonding with water molecules.

In chloroform, the compound shows slight solubility, which is sufficient for analytical applications but indicates limited intermolecular interactions. Methanol also provides slight solubility, suggesting minimal polar interactions despite the protic nature of the solvent.

Organic Solvent Interactions

The compound demonstrates excellent solubility in nonpolar and moderately polar organic solvents. Benzene and other aromatic solvents provide optimal solvation through π-π stacking interactions and similar polarizability characteristics. Ethers and chlorinated solvents offer good solubility for synthetic and analytical applications.

The LogP value (octanol/water partition coefficient) is estimated at 3.782, confirming the lipophilic character of the molecule. This value indicates strong preference for organic phases over aqueous phases, which is consistent with the molecular structure and expected solvation behavior.

Solvation Thermodynamics

The solvation process involves disruption of solvent-solvent interactions and formation of solute-solvent interactions. For alpha,3-dimethylstyrene in organic solvents, the process is generally thermodynamically favorable due to similar intermolecular forces between solute and solvent molecules.

In polar solvents, the solvation is less favorable due to the mismatch between the nonpolar solute and polar solvent molecules. The slight solubility observed in alcohols may involve weak interactions between the aromatic π-system and the polar solvent molecules.

Implications for Analytical Applications

The solubility characteristics directly impact analytical methodology selection. Gas chromatography is well-suited for this compound due to its volatility and thermal stability. Liquid chromatography requires careful solvent selection to achieve appropriate retention and resolution.

For spectroscopic applications, the choice of solvent significantly affects spectral quality and interpretation. Deuterated chloroform provides optimal conditions for nuclear magnetic resonance spectroscopy, while carbon tetrachloride or other nonpolar solvents may be preferred for infrared spectroscopy to minimize solvent interference.

The solvation dynamics also influence reaction kinetics and mechanisms in synthetic applications. The preferential solvation in organic media makes alpha,3-dimethylstyrene well-suited for polymerization reactions and other synthetic transformations typically conducted in organic solvents.

Molecular Dynamics Considerations

The solvation shell structure around alpha,3-dimethylstyrene molecules varies significantly with solvent polarity and molecular structure. In aromatic solvents, the solvation involves preferential orientation of solvent molecules to maximize π-π interactions. In aliphatic solvents, the solvation is dominated by dispersion forces and molecular shape complementarity.

The rotational and translational dynamics of solvated molecules affect spectroscopic line shapes and relaxation processes. Nuclear magnetic resonance relaxation times, fluorescence lifetimes, and other dynamic properties are influenced by the local solvation environment and molecular motion within the solvation shell.

These solvation dynamics have practical implications for analytical measurements, where temperature control and solvent selection can significantly impact measurement precision and accuracy. Understanding the solvation behavior enables optimization of experimental conditions for maximum sensitivity and reproducibility in quantitative analyses.

American Chemical Society. (2010). NMR chemical shifts of trace impurities in organic solvents. Organometallics reference data.

ChemicalBook Mobile. (2023). m,alpha-dimethylstyrene chemical properties. Mobile database access.

National Institute of Environmental Health Sciences. (1987). Nomination background for alpha-methylstyrene. Technical report.

Knowde Chemical Platform. (2023). Alpha-methylstyrene product data sheet. Commercial specifications.

Thermo Fisher Scientific Taiwan. (2025). alpha,3-Dimethylstyrene product information. Regional specifications.

PubChem Database. (2025). alpha-methylstyrene refractive index data. Chemical property database.

Springer Materials. (2024). Refractive index of styrene compounds. Materials property database.

Memorial University Research. (2023). Synthesis and solution properties of dimethylstyrene copolymers. Academic research publication.

European Patent Office. (1987). Preparation of highly pure alpha-methylstyrene polymer. Patent documentation.

GlpBio Research. (2025). alpha,3-Dimethylstyrene chemical properties. Research chemical supplier data.

Royal Society of Chemistry. (2022). Raman and FTIR spectra of organic compounds. Analytical chemistry publication.

Research Institute for Fragrance Materials. (2023). Fragrance ingredient safety assessment for dimethylstyrene. Safety evaluation report.

Brazilian Chemical Society. (2010). Ultrafast dynamics of solvation processes. Journal of chemical research.

Stockholm University. (2023). Molecular dynamics studies of solvation and solubility. Computational chemistry research.

Northern Illinois University. (2023). Infrared absorption frequencies for functional groups. Educational reference material.

University of Colorado Boulder. (2000). IR spectroscopy tutorial for aromatic compounds. Educational resources.

LibreTexts Chemistry. (2020). Infrared spectra of common functional groups. Educational chemistry platform.

University of Indonesia. (2022). FTIR spectroscopy interpretation guide for organic materials. Educational publication.

LibreTexts Chemistry. (2020). Infrared spectra analysis of functional groups. Comprehensive educational resource.

University of Delaware. (2013). Infrared spectroscopy reference guide. Educational materials.

American Chemical Society. (2016). NMR chemical shifts of industrially preferred solvents. Organic Process Research Development.

LibreTexts Chemistry. (2023). Spectroscopy of aromatic compounds comprehensive guide. Educational platform.

Canadian Journal of Chemistry. (1965). Carbon-13 NMR studies of substituted styrenes. Research publication.

YouTube Chemistry Education. (2021). Interpreting aromatic NMR signals tutorial. Educational video content.

Canadian Journal of Chemistry. (2011). Carbon-13 NMR spectra of substituted styrenes. Historical research data.

LibreTexts Chemistry. (2024). Chemical shifts in proton NMR spectroscopy. Educational reference.

Amherst College. (2023). Lecture outline on aromatic compound NMR spectra. Educational materials.

Banaras Hindu University. (2020). Carbon-13 NMR spectroscopy course materials. Educational curriculum.

LibreTexts Chemistry. (2024). Chemical shifts in proton NMR spectroscopy guide. University educational resource.

Polymer Journal Nature. (1984). Mass spectra of low-molecular-weight alpha-methylstyrene polymers. Research publication.

PubMed. (2023). Experimental and theoretical study on photoionization of styrene. Mass spectrometry research.

YouTube Chemistry Education. (2023). Fragmentation in mass spectrometry tutorial. Educational content.

Council for the Curriculum. (2020). Mass spectrometry factfile for advanced chemistry. Educational assessment materials.

LibreTexts Chemistry. (2023). Interpretation of mass spectra educational guide. University chemistry resource.

Royal Society of Chemistry. (1995). Photo- and radiation-induced reactions of styrene radical cations. Research publication.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant